molecular formula C9H20NO3S- B1263543 Nonylsulfamate

Nonylsulfamate

Cat. No. B1263543
M. Wt: 222.33 g/mol
InChI Key: YOXPELHHBZBLIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nonylsulfamate is an organic sulfamate oxoanion that is the conjugate base of nonylsulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a nonylsulfamic acid.

Scientific Research Applications

  • Degradation of Environmental Pollutants : Nonylsulfamate derivatives are used in advanced oxidation processes for the degradation of environmental pollutants like nonylphenol, a known endocrine disruptor. Studies have explored the use of nanocomposite materials like nanoscale zero-valent iron supported on biochar (nZVI/BC) for this purpose. These materials have shown high efficiency in degrading pollutants using activators like persulfate (Hussain et al., 2017).

  • Inhibition of Carbonic Anhydrase Isozymes : Nonylsulfamate and its derivatives have been investigated as inhibitors of carbonic anhydrase isozymes, which are crucial for various physiological functions. These studies are significant for understanding the role of these compounds in potentially treating diseases, including cancer and neurological disorders (Winum et al., 2003).

  • Application in Organic Solar Cells : Research into non-fullerene acceptors for organic solar cells has identified nonylsulfamate-based materials as potential components. These materials can be tuned for desirable optical properties and electronic energy levels, offering advantages in thermal stability and device longevity (Yan et al., 2018).

  • Synthesis of N-Acyl Sulfamates : Novel synthetic strategies involving fluorosulfates, a class of electrophiles, have been developed for constructing N-acyl sulfamates using nonylsulfamate derivatives. This method is significant in synthesizing bioactive compounds and pharmaceuticals (Gilles et al., 2019).

  • Environmental Fate of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals, which include nonylsulfamate derivatives, have been conducted to understand their environmental fate. These studies are crucial for assessing the impact of these chemicals on ecosystems and formulating strategies for environmental protection (Liu & Avendaño, 2013).

properties

Product Name

Nonylsulfamate

Molecular Formula

C9H20NO3S-

Molecular Weight

222.33 g/mol

IUPAC Name

N-nonylsulfamate

InChI

InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13)/p-1

InChI Key

YOXPELHHBZBLIC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCNS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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